molecular formula C7H5BrF2O B1333715 2-Bromo-4,5-difluoroanisole CAS No. 202865-58-5

2-Bromo-4,5-difluoroanisole

Cat. No. B1333715
CAS No.: 202865-58-5
M. Wt: 223.01 g/mol
InChI Key: DKARISQFDBAJEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157455B2

Procedure details

The same procedure as described in Example 47 was used, starting from 4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid methoxymethylamide, Example 1, and 2-bromo-4,5-difluoro-anisole (Astatech), to give (4-amino-2-ethylsulfanyl-pyrimidin-5-yl)-(2,3-difluoro-6-methoxy-phenyl)-methanone as a white solid. MS (M+H)+, 326.
Name
4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid methoxymethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COCN[C:5]([C:7]1[C:8]([NH2:16])=[N:9][C:10]([S:13][CH2:14][CH3:15])=[N:11][CH:12]=1)=[O:6].Br[C:18]1[CH:23]=[C:22]([F:24])[C:21]([F:25])=[CH:20][C:19]=1[O:26][CH3:27]>>[NH2:16][C:8]1[C:7]([C:5]([C:20]2[C:19]([O:26][CH3:27])=[CH:18][CH:23]=[C:22]([F:24])[C:21]=2[F:25])=[O:6])=[CH:12][N:11]=[C:10]([S:13][CH2:14][CH3:15])[N:9]=1

Inputs

Step One
Name
4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid methoxymethylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCNC(=O)C=1C(=NC(=NC1)SCC)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)F)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1C(=O)C1=C(C(=CC=C1OC)F)F)SCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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